5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone)
CAS No.: 303984-80-7
Cat. No.: VC6675149
Molecular Formula: C22H15ClF3N3O
Molecular Weight: 429.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303984-80-7 |
|---|---|
| Molecular Formula | C22H15ClF3N3O |
| Molecular Weight | 429.83 |
| IUPAC Name | 5-chloro-3-phenyldiazenyl-1-[[3-(trifluoromethyl)phenyl]methyl]indol-2-ol |
| Standard InChI | InChI=1S/C22H15ClF3N3O/c23-16-9-10-19-18(12-16)20(28-27-17-7-2-1-3-8-17)21(30)29(19)13-14-5-4-6-15(11-14)22(24,25)26/h1-12,30H,13H2 |
| Standard InChI Key | VFLBDEVHPPWTGU-VFCFBJKWSA-N |
| SMILES | C1=CC=C(C=C1)N=NC2=C(N(C3=C2C=C(C=C3)Cl)CC4=CC(=CC=C4)C(F)(F)F)O |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Structure
The systematic name 5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone) delineates its structure:
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Indole core: A bicyclic framework comprising a benzene ring fused to a pyrrole ring.
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Substituents:
The molecular formula is C₂₂H₁₅ClF₃N₃O (molecular weight: 429.82 g/mol) , with the hydrazone introducing an additional phenyl group compared to the parent isatin derivative (C₁₆H₉ClF₃NO₂) .
Crystallographic and Spectroscopic Data
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 165.5–168°C | |
| CAS Registry Number | 303984-80-7 | |
| Hazard Classification | Irritant |
Nuclear magnetic resonance (NMR) data for analogous hydrazones reveal characteristic peaks:
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¹H NMR: Aromatic protons (δ 7.0–8.0 ppm), hydrazone NH (δ ~10–12 ppm, broad) .
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¹³C NMR: Carbonyl signals (δ ~160–190 ppm), trifluoromethyl carbons (δ ~120–125 ppm, quartet due to CF₃ coupling) .
Synthetic Methodologies
Fischer Indole Synthesis and Modifications
The compound’s synthesis likely employs a Fischer indolization strategy, as detailed in US5179211A :
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Phenylhydrazone Formation: Condensation of 5-chloro-1-[3-(trifluoromethyl)benzyl]indole-2,3-dione with phenylhydrazine in acidic media.
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Cyclization: Acid-catalyzed (pKₐ 1.3–4.5) cyclization to stabilize the indole-hydrazone hybrid .
Critical parameters:
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Acid Selection: Weak acids (e.g., phosphoric acid derivatives) minimize side reactions versus strong acids like H₂SO₄ .
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Temperature Control: Reactions typically proceed at 80–100°C to balance kinetics and thermal stability .
Optimization Challenges
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Byproduct Management: Basic byproducts (e.g., NH₃) necessitate scavengers like ion-exchange resins to prevent catalyst poisoning .
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Regioselectivity: Steric effects from the 3-(trifluoromethyl)benzyl group direct hydrazone formation exclusively at the 3-position .
Physicochemical Properties and Reactivity
Thermal Stability and Solubility
The melting point (165.5–168°C) indicates moderate thermal stability. Limited solubility in polar solvents (e.g., water) is anticipated due to the hydrophobic trifluoromethyl and benzyl groups. Enhanced solubility in dichloromethane or dimethylformamide aligns with analogous indole derivatives .
Reactivity Profile
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